1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 7, and a thiazol-2-yl moiety at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The structural diversity of this class is achieved by varying substituents on the aryl aldehyde and primary amine components, enabling tailored physicochemical and biological properties .
Properties
IUPAC Name |
1-(4-chlorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3S/c1-11-2-7-15-14(10-11)18(25)16-17(12-3-5-13(22)6-4-12)24(20(26)19(16)27-15)21-23-8-9-28-21/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIDNJZITQHRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been shown to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The lipophilicity of certain thiazole derivatives, influenced by the presence of a prenyl chain, has been noted to play an important role in their antioxidant activity .
Biological Activity
1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The chromeno[2,3-c]pyrrole framework is constructed through cyclization reactions involving thiazole and pyrrole derivatives. Recent studies have optimized conditions for achieving high yields and purity in the synthesis of related compounds, which can be useful in developing derivatives with enhanced biological activity .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) . The compound is hypothesized to interact with these receptors, potentially leading to reduced tumor proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 1.0 | EGFR Inhibition |
| Compound B | SW-620 | 1.6 | VEGFR2 Inhibition |
| Target Compound | Colo-205 | TBD | TBD |
Antioxidant Properties
Preliminary studies suggest that the compound may also possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer. The ability to scavenge free radicals could enhance the therapeutic potential of this compound .
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : Binding to ATP-binding sites on EGFR and VEGFR2 may disrupt signaling pathways critical for tumor growth.
- Membrane Interaction : Studies have shown that similar compounds can intercalate into lipid membranes, altering their properties and potentially leading to cell death .
Case Studies
In a study examining a series of pyrrole derivatives, one compound demonstrated significant inhibition against colon cancer cell lines with an IC50 value comparable to established chemotherapeutic agents . This suggests that modifications in the side groups of the pyrrole ring can significantly influence biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Chromeno[2,3-c]pyrrole-3,9-dione Core
The biological and chemical profiles of these compounds are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:
Key Observations:
- Heterocyclic Moieties : Thiazol-2-yl (target compound) vs. thiadiazol-2-yl (AV-C) substituents alter electronic properties. Thiadiazoles often exhibit stronger electron-withdrawing effects, which may modulate receptor binding .
- Biological Activity : AV-C’s antiviral activity highlights the importance of fluorophenyl and thiadiazol groups in TRIF pathway activation, whereas the target compound’s thiazol group may favor alternative targets .
Physicochemical and Pharmacokinetic Properties
Predicted data for select compounds (Table 3):
Insights:
- Thiazol-2-yl’s nitrogen-rich structure may improve hydrogen-bonding capacity relative to isoxazole or thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
